Cas no 2012591-09-0 (EC359)

EC359 structure
Nombre del producto:EC359
Número CAS:2012591-09-0
MF:C36H38F2O2
Megavatios:540.682537555695
MDL:MFCD32215312
CID:4738823
PubChem ID:139600278
EC359 Propiedades químicas y físicas
Nombre e identificación
-
- (8R,11S,13R,14R,17R)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)
- EC359
- HY-120142
- (8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-yn-1-yl)-17-hydroxy-13-methyl-11-(2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- (8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- MS-29966
- 2012591-09-0
- CS-0077012
- EX-A3367
- G17062
- AKOS040733062
-
- MDL: MFCD32215312
- Renchi: 1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m1/s1
- Clave inchi: AHHXLJGAODIDAX-UXXVJQGKSA-N
- Sonrisas: FC(C#C)([C@]1(CC[C@@H]2[C@H]3CCC4=CC(CCC4=C3[C@H](C3C=CC(C4C(C)=CC(C)=CC=4C)=CC=3)C[C@]21C)=O)O)F
Atributos calculados
- Calidad precisa: 540.28398677g/mol
- Masa isotópica única: 540.28398677g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 40
- Cuenta de enlace giratorio: 3
- Complejidad: 1140
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 6.5
- Superficie del Polo topológico: 37.3
EC359 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-120142-10mM*1mLinDMSO |
EC359 |
2012591-09-0 | 98.11% | 10mM*1mLinDMSO |
¥4160 | 2023-07-26 | |
MedChemExpress | HY-120142-50mg |
EC359 |
2012591-09-0 | 98.11% | 50mg |
¥16500 | 2023-08-31 | |
eNovation Chemicals LLC | Y0975977-100mg |
EC-359 |
2012591-09-0 | 98% | 100mg |
$2000 | 2024-08-03 | |
1PlusChem | 1P01V68W-50mg |
EC359 |
2012591-09-0 | 99% | 50mg |
$1925.00 | 2023-12-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T11146-1mg |
EC359 |
2012591-09-0 | >98% | 1mg |
¥1150.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T11146-1ml |
EC359 |
2012591-09-0 | >98% | 1ml |
¥3570.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0975977-100mg |
EC-359 |
2012591-09-0 | 98% | 100mg |
$2000 | 2025-02-27 | |
MedChemExpress | HY-120142-100mg |
EC359 |
2012591-09-0 | 98.11% | 100mg |
¥25000 | 2023-08-31 | |
MedChemExpress | HY-120142-10mM*1 mL in DMSO |
EC359 |
2012591-09-0 | 98.11% | 10mM*1 mL in DMSO |
¥4160 | 2024-05-24 | |
1PlusChem | 1P01V68W-5mg |
EC359 |
2012591-09-0 | 99% | 5mg |
$437.00 | 2023-12-19 |
EC359 Literatura relevante
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
2012591-09-0 (EC359) Productos relacionados
- 2377033-01-5(1-({(tert-butoxy)carbonylamino}methyl)-2-oxabicyclo3.1.1heptane-5-carboxylic acid)
- 1147392-46-8((1-cyano-1,2-dimethylpropyl)carbamoylmethyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate)
- 54788-38-4(2-Chloro-4-methoxy-1-methylbenzene)
- 1506658-84-9(4-(Chloromethyl)-3-ethyl-4-methylheptane)
- 1955531-82-4(2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride)
- 1956384-91-0(N-Methyloxetan-3-amine oxalate)
- 898430-17-6(6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 1266742-39-5(3-(2,6-dichlorophenyl)-2,2-dimethylpropanoic acid)
- 2248174-43-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S,3R,4R,5S)-tricyclo[3.2.1.0,2,4]octane-3-carboxylate)
- 2172521-00-3(3-methyl-4-(4-methylidenecyclohexyl)butan-2-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2012591-09-0)EC359

Pureza:99%/99%/99%
Cantidad:2mg/5mg/1ml
Precio ($):212.0/364.0/448.0